6-Chloro-2,3-dimethylbenzoic acid
Overview
Description
6-Chloro-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 . It is a derivative of 2,3-dimethylbenzoic acid . The molecular weight of this compound is 184.62 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups and a carboxylic acid group attached to it . Additionally, there is a chlorine atom attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is soluble, with a solubility of 0.127 mg/ml . It has a lipophilicity Log Po/w (SILICOS-IT) of 2.78 .Scientific Research Applications
Antimicrobial and Anticancer Activity
6-Chloro-2,3-dimethylbenzoic acid, closely related to 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, has shown promising results in antimicrobial and anticancer activities. A study found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid exhibited significant antimicrobial activity, particularly against bacteria and fungi, including Vibrio cholera. It also demonstrated anticancer properties, suppressing cancer cell growth in a dose- and time-dependent manner and indicating potential as an immunomodulatory agent (Aravind et al., 2014).
Chemical Structure Characterization
The chemical structure of 2,3-dimethylbenzoic acid has been studied through techniques such as single-crystal X-ray diffraction and ab initio calculation. These studies help understand the steric effects and structural behavior of similar compounds like this compound in different environments (Císařová et al., 2000).
Synthesis and Characterization
Efforts in synthesizing related compounds, such as 2-Amino-4,5-Dimethylbenzoic acid, provide insights into the methodologies that can potentially be applied to this compound. These methods include condensation, cyclization, and oxidation, essential for synthesizing and characterizing such complex organic compounds (Lin, 2013).
Ionization and Conductance Studies
Studies on the ionization and conductance properties of dimethylbenzoic acids, like this compound, offer valuable information on their chemical behavior. Understanding these properties is crucial for applications in various chemical processes and formulations (Strong et al., 1981).
Application in Anti-HIV Activity
Research has also explored the potential of chloro-dimethyl-carbazole derivatives, closely related to this compound, for their anti-HIV activity. These studies contribute to the broader understanding of how similar compounds could be used in developing new drugs for chronic infections (Saturnino et al., 2018).
Safety and Hazards
6-Chloro-2,3-dimethylbenzoic acid is classified as a potentially hazardous substance . It can cause skin irritation and serious eye damage . It is also harmful if inhaled and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection when handling this compound .
Properties
IUPAC Name |
6-chloro-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGKBNVEUVMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325289 | |
Record name | 6-chloro-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-24-1 | |
Record name | NSC409570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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